molecular formula C7H7BrN2O B060110 2-Amino-5-bromobenzamide CAS No. 16313-66-9

2-Amino-5-bromobenzamide

Cat. No. B060110
Key on ui cas rn: 16313-66-9
M. Wt: 215.05 g/mol
InChI Key: LHAJKJQNMKXZSZ-UHFFFAOYSA-N
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Patent
US08283354B2

Procedure details

6-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione (56.0 g, 230 mmol) was suspended in 1 N aq. NH4OH (600 mL, 2.6 equivalents), and the suspension was stirred 3 d at room temperature. After filtration, the collected solid was washed with water and subsequently dissolved in tetrahydrofuran. This solution was filtered, evaporated to dryness, and dried by repeated azeotropic distillation with toluene. The solid was suspended in CH2Cl2, filtered, and washed once CH2Cl2 with yielding 35.4 g (71.2%) 2-amino-5-bromo-benzamide.
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[CH:12][C:5]2[NH:6]C(=O)[O:8][C:9](=O)[C:4]=2[CH:3]=1.[NH4+:14].[OH-]>>[NH2:6][C:5]1[CH:12]=[CH:13][C:2]([Br:1])=[CH:3][C:4]=1[C:9]([NH2:14])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
BrC1=CC2=C(NC(OC2=O)=O)C=C1
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred 3 d at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the collected solid was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
subsequently dissolved in tetrahydrofuran
FILTRATION
Type
FILTRATION
Details
This solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distillation with toluene
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed once CH2Cl2

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 35.4 g
YIELD: PERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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